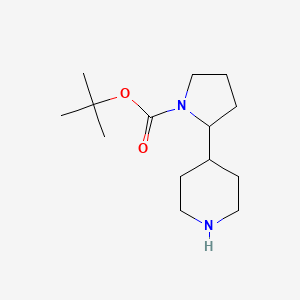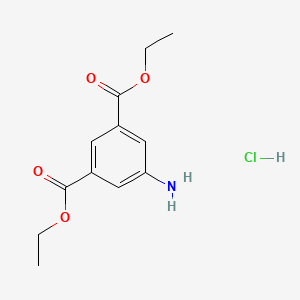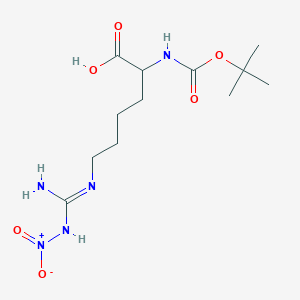
2-Methoxy-6-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is an intermediate for organic synthesis processes .
Synthesis Analysis
The synthesis of benzamide compounds, which include 2-Methoxy-6-(trifluoromethyl)benzamide, often starts from benzoic acid or its derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(trifluoromethyl)benzamide consists of a benzamide core with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)benzamide is a solid at room temperature . Its molecular weight is 219.16 .Wissenschaftliche Forschungsanwendungen
Antiplatelet and Antioxidant Activity
One area of interest has been the design and synthesis of benzamide derivatives as potential antiplatelet agents. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and assessed for their in vitro antiplatelet aggregation activities. Compounds within this series exhibited notable antiplatelet aggregation activities, suggesting that modifications on the benzamide scaffold could yield potent antiplatelet agents with minimal cell toxicity (Liu et al., 2019).
Additionally, benzamide derivatives have been studied for their antioxidant properties. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed both experimentally and theoretically, demonstrating antioxidant properties through DPPH free radical scavenging tests (Demir et al., 2015).
Synthetic Applications
The compound has also found applications in synthetic chemistry. For example, an effective and practical synthetic route was developed for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for various synthetic applications, from 2,6-dichloro-3-trifluoromethylpyridine (Horikawa et al., 2001).
Neuroinflammation Imaging
In the field of neurology, carbon-11-labeled sEH/PDE4 dual inhibitors have been synthesized for potential application in imaging neuroinflammation. The reference standard N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide and its derivatives were synthesized, showcasing the potential for developing PET tracers for imaging neuroinflammation (Jia et al., 2019).
Zukünftige Richtungen
Trifluoromethyl group-containing compounds, such as 2-Methoxy-6-(trifluoromethyl)benzamide, have been increasingly used in drug discovery . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions might involve exploring the potential of 2-Methoxy-6-(trifluoromethyl)benzamide in drug discovery and other applications.
Eigenschaften
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOBLLYEOLSJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281679 |
Source


|
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)benzamide | |
CAS RN |
1017778-90-3 |
Source


|
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

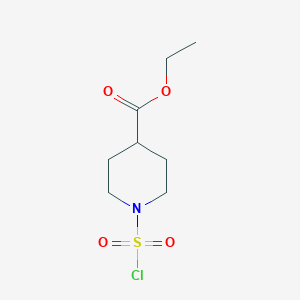

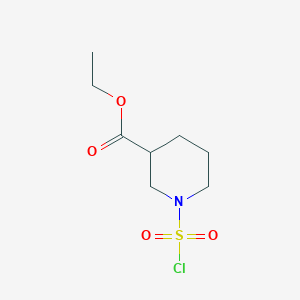
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
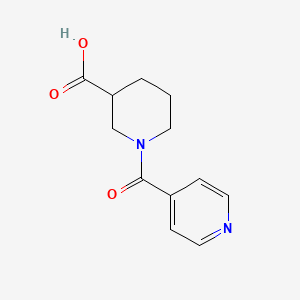

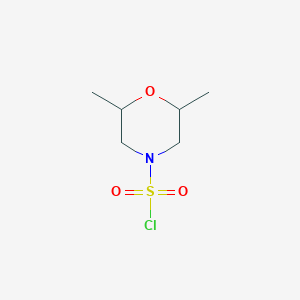

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

